3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC16247968
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 3-bromo-1-methylpyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3 |
| Standard InChI Key | VQBZXATXXCWTPY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=NC=C2)C(=N1)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1781091-10-8) belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their bioisosteric resemblance to purines. Its molecular formula is , with a molar mass of 212.05 g/mol. The compound’s structure features:
-
A pyrazole ring fused to a pyridine ring at the [4,3-c] position.
-
A bromine substituent at the 3-position of the pyrazole moiety.
-
A methyl group at the 1-position, enhancing metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 212.05 g/mol | |
| IUPAC Name | 3-bromo-1-methylpyrazolo[4,3-c]pyridine | |
| Canonical SMILES | CN1C2=C(C=NC=C2)C(=N1)Br | |
| InChI Key | VQBZXATXXCWTPY-UHFFFAOYSA-N |
The planar aromatic system facilitates π-π stacking interactions with biological targets, while the bromine atom serves as a synthetic handle for further functionalization.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves bromination and cyclization steps. A representative pathway includes:
-
Bromination of Precursors: Starting with 1-methyl-1H-pyrazolo[4,3-c]pyridine, electrophilic aromatic substitution introduces bromine at the 3-position using reagents like (NBS) under radical or Lewis acid-catalyzed conditions.
-
Cyclization: Ring closure via Ullmann or Buchwald-Hartwig coupling forms the fused pyrazolopyridine system.
Yield optimization remains challenging due to competing side reactions, with reported efficiencies ranging from 45–65%.
Table 2: Synthetic Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Brominating Agent | NBS in | 58% yield |
| Catalyst | FeCl | Reduced byproducts |
| Reaction Temperature | 80°C | 12-hour duration |
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for:
-
Kinase Inhibitors: Analogues targeting JAK2 and EGFR have shown nanomolar potency.
-
Antiviral Agents: Modifications at the 5-position yield derivatives with activity against RNA viruses.
Table 3: Derivatives and Their Activities
| Derivative | Target | IC |
|---|---|---|
| 3-Bromo-5-nitro-1-methyl | EGFR | 8.2 nM |
| 3-Bromo-1-methyl-7-amide | JAK2 | 15.7 nM |
Future Research Directions
-
Target Identification: Proteomic studies to map interaction networks.
-
Prodrug Development: Enhancing bioavailability through phosphate esterification.
-
Toxicology Profiles: Chronic exposure studies in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume